![molecular formula C16H13N3 B13143033 4-([2,3'-Bipyridin]-5-yl)aniline CAS No. 917897-52-0](/img/structure/B13143033.png)
4-([2,3'-Bipyridin]-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([2,3’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety linked to an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,3’-Bipyridin]-5-yl)aniline typically involves the coupling of a bipyridine derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated bipyridine reacts with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-([2,3’-Bipyridin]-5-yl)aniline may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-([2,3’-Bipyridin]-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include halogenated bipyridine derivatives, nitro-substituted bipyridines, and various quinone derivatives.
科学的研究の応用
4-([2,3’-Bipyridin]-5-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
作用機序
The mechanism of action of 4-([2,3’-Bipyridin]-5-yl)aniline involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, modulating the compound’s activity in different environments .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination chemistry properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct electronic and steric characteristics.
Aniline: The parent compound of the aniline group, widely used in organic synthesis.
Uniqueness
4-([2,3’-Bipyridin]-5-yl)aniline is unique due to its combined bipyridine and aniline functionalities, offering a versatile platform for the design of multifunctional materials and bioactive molecules. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
特性
CAS番号 |
917897-52-0 |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
4-(6-pyridin-3-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H,17H2 |
InChIキー |
IUGJRWCSSZIQCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


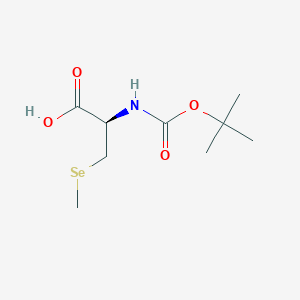
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
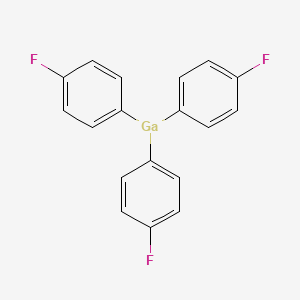
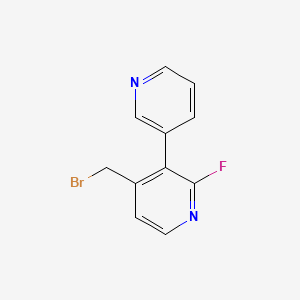
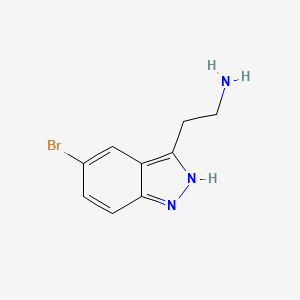
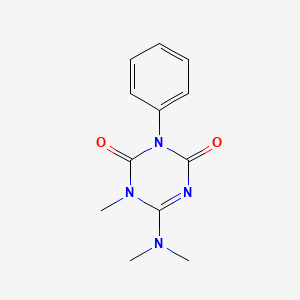

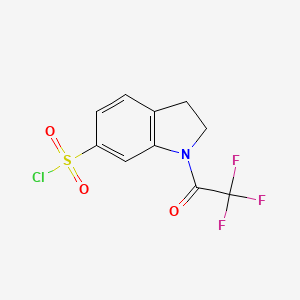
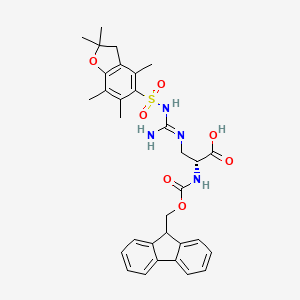
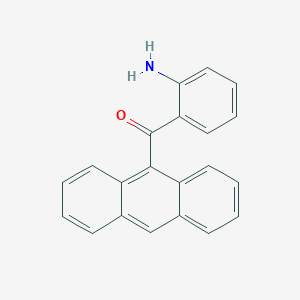
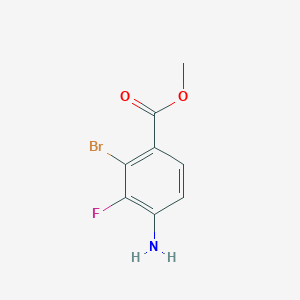

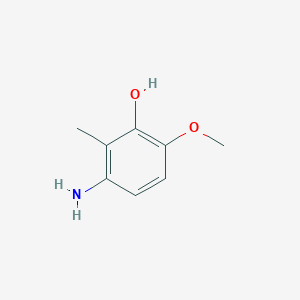
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
